5-(3-chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one
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Overview
Description
5-(3-chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. One common method involves the condensation of 2-aminobenzamide with an aldehyde under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) . This method is efficient and environmentally friendly, as it does not require a metal catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
5-(3-chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
4(3H)-quinazolinone: Known for its broad applications, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities.
2,3-dihydroquinazolinones: Similar in structure but differ in the degree of saturation and biological activity.
Uniqueness
5-(3-chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is unique due to its specific functional groups and structural configuration, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H18ClN5O |
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Molecular Weight |
391.9 g/mol |
IUPAC Name |
5-[(3-chlorophenyl)methyl]-4-methyl-2-[(4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H18ClN5O/c1-12-16-8-3-4-9-18(16)25-20(23-12)27-21-24-13(2)17(19(28)26-21)11-14-6-5-7-15(22)10-14/h3-10H,11H2,1-2H3,(H2,23,24,25,26,27,28) |
InChI Key |
NEOIFCNJDHUYDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NC2=NC3=CC=CC=C3C(=N2)C)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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